molecular formula C10H18N2 B13327559 1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine

1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine

Cat. No.: B13327559
M. Wt: 166.26 g/mol
InChI Key: QAPBQICNXBAPMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are:

Industrial Production Methods

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the scalability and efficiency of these synthetic routes .

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the piperidine nitrogen .

Mechanism of Action

The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane moiety can mimic the geometry and substituent exit vectors of para-substituted benzene rings, allowing it to interact with biological targets in a similar manner. This interaction can lead to enhanced solubility, membrane permeability, and metabolic stability, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)piperidin-4-amine

InChI

InChI=1S/C10H18N2/c11-9-1-3-12(4-2-9)10-5-8(6-10)7-10/h8-9H,1-7,11H2

InChI Key

QAPBQICNXBAPMU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C23CC(C2)C3

Origin of Product

United States

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